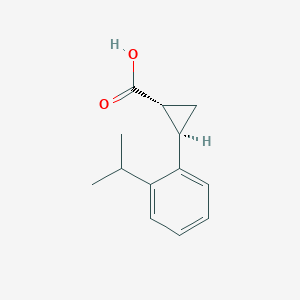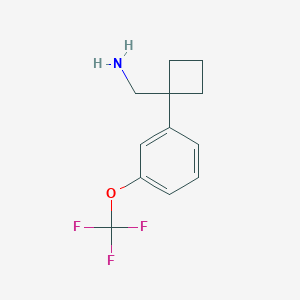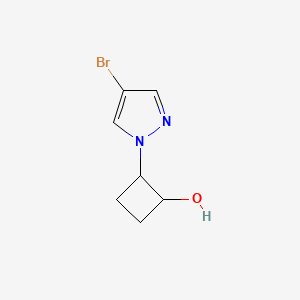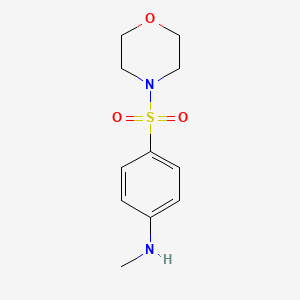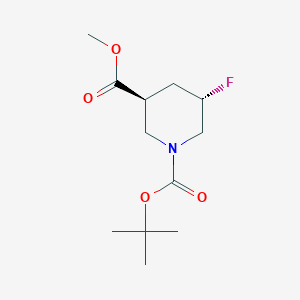
1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position of the piperidine ring, along with tert-butyl and methyl ester groups at the 1st and 3rd positions, respectively. The stereochemistry of the compound is defined by the (3S,5S) configuration, indicating the specific spatial arrangement of the substituents around the piperidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, starting from a suitable amino acid derivative, cyclization can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 5th position of the piperidine ring through electrophilic fluorination. Reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be used for this purpose.
Esterification: The tert-butyl and methyl ester groups can be introduced through esterification reactions. This can be achieved by reacting the piperidine derivative with tert-butyl chloroformate and methyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to carry out the reactions under controlled conditions, ensuring consistent product quality and minimizing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Aplicaciones Científicas De Investigación
1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study the interactions of fluorinated piperidine derivatives with biological targets.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate involves its interaction with molecular targets and pathways. The fluorine atom in the compound can form strong interactions with biological molecules, influencing their activity and function. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(tert-Butyl) 3-methyl (3S,5S)-5-hydroxypiperidine-1,3-dicarboxylate
- 1-(tert-Butyl) 3-methyl (3S,5S)-5-chloropiperidine-1,3-dicarboxylate
- 1-(tert-Butyl) 3-methyl (3S,5S)-5-bromopiperidine-1,3-dicarboxylate
Uniqueness
1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. This makes the compound particularly valuable in medicinal chemistry and drug design .
Propiedades
Fórmula molecular |
C12H20FNO4 |
|---|---|
Peso molecular |
261.29 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
Clave InChI |
XHPWIVCCDDYKRM-IUCAKERBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H](C1)F)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC(C1)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


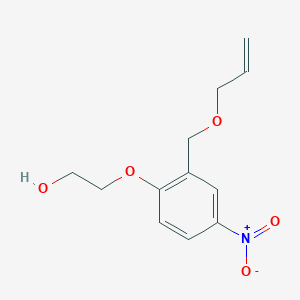
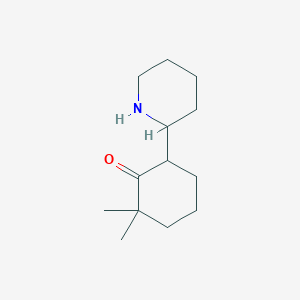
![4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15278558.png)
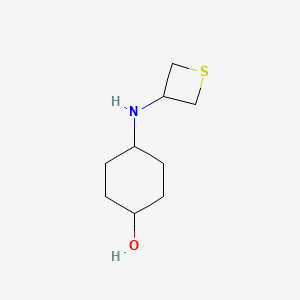
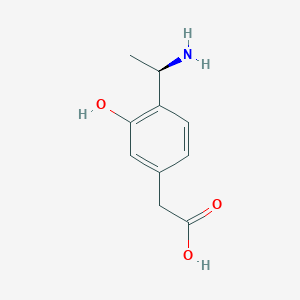
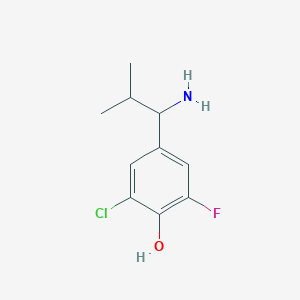

![Ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15278577.png)
![2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B15278584.png)
